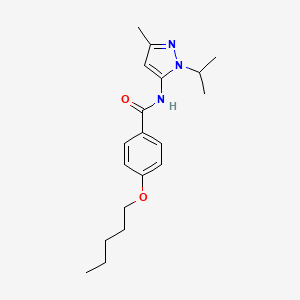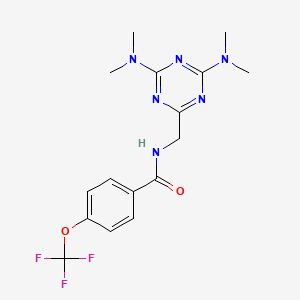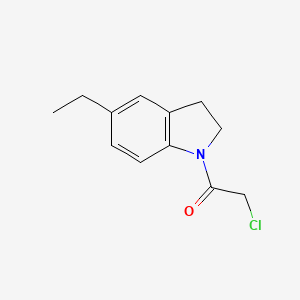
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)essigsäure
Übersicht
Beschreibung
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Wirkmechanismus
Target of Action
The primary targets of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid are organic compounds in synthetic organic chemistry . The compound, also known as N-Boc-4-hydroxyphenyl-l-glycine, is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid interacts with its targets by introducing the tert-butoxycarbonyl group into them . This interaction results in the formation of tertiary butyl esters .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds by (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid affects the synthesis pathways of these compounds . The downstream effects include the formation of a variety of functionalized amines .
Pharmacokinetics
The compound is used in flow microreactor systems, suggesting that it may have good solubility and stability .
Result of Action
The molecular and cellular effects of the action of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid include the formation of a variety of functionalized amines . These amines can be aliphatic, aromatic, or heteroaromatic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process. These systems allow for continuous production, reducing waste and improving reaction control .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
(S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyphenyl)acetic acid: Similar structure but with the hydroxyl group in the meta position.
Uniqueness
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is unique due to the presence of the hydroxyl group in the para position, which can participate in hydrogen bonding and other interactions, influencing its reactivity and applications .
Eigenschaften
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)


![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)

![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)
![8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)




![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)
